5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride
Description
Properties
IUPAC Name |
5-thiophen-2-yl-1,2-oxazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS.ClH/c8-7-4-5(10-9-7)6-2-1-3-11-6;/h1-4H,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMCMFIEIOFYFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909348-61-3 | |
| Record name | 3-Isoxazolamine, 5-(2-thienyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909348-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Paal-Knorr Oxazole Synthesis
The Paal-Knorr reaction serves as a foundational method for constructing the 1,2-oxazole core. In this approach, thiophene-2-carboxaldehyde reacts with hydroxylamine hydrochloride under acidic conditions to form an oxime intermediate. Subsequent cyclization via dehydration, catalyzed by polyphosphoric acid (PPA) at 110–120°C, yields 5-(Thiophen-2-yl)-1,2-oxazol-3-amine. The reaction proceeds with moderate yields (55–65%) due to competing side reactions, such as over-oxidation of the thiophene ring.
Table 1: Reaction Conditions for Paal-Knorr Synthesis
| Parameter | Value |
|---|---|
| Starting Material | Thiophene-2-carboxaldehyde |
| Reagent | Hydroxylamine hydrochloride |
| Catalyst | Polyphosphoric acid (PPA) |
| Temperature | 110–120°C |
| Reaction Time | 6–8 hours |
| Yield | 55–65% |
Cyanogen Bromide-Mediated Cyclization
An alternative route involves the reaction of 3-amino-4-hydroxyphenyl precursors with cyanogen bromide (BrCN) in methanol-water mixtures. For example, 1-(3-(3-amino-4-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one undergoes cyclization upon treatment with BrCN at room temperature, forming the oxazole ring with concurrent elimination of water. This method achieves higher yields (76.2%) compared to the Paal-Knorr approach, attributed to milder conditions that preserve the thiophene moiety.
Functional Group Modifications
Acetylation of the Amino Group
Post-cyclization, the primary amine at the 3-position of the oxazole ring is acetylated using acetic anhydride. In a representative procedure, 5-(Thiophen-2-yl)-1,2-oxazol-3-amine reacts with acetic anhydride at 80°C for 30 minutes, yielding N-(5-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]oxazol-2-yl)acetamide. This step is critical for enhancing solubility and stability during subsequent purification.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in anhydrous ether. The reaction is typically conducted at 0–5°C to prevent decomposition, with the precipitate filtered and washed with cold diethyl ether. The hydrochloride form exhibits improved crystallinity, facilitating characterization via X-ray diffraction (though crystallographic data remain unpublished).
Reaction Optimization and Scalability
Solvent Systems and Catalysts
- Methanol-Water Mixtures : Optimal for BrCN-mediated cyclization, balancing reactivity and solubility.
- Acetonitrile-Pyridine : Used in disulfur dichloride (S₂Cl₂) reactions to stabilize reactive intermediates.
- Catalyst Screening : Lewis acids like ZnCl₂ improve cyclization efficiency but risk thiophene ring sulfonation.
Table 2: Solvent Effects on Reaction Yield
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Methanol-Water (1:1) | 76.2 | 98.0 |
| Acetonitrile-Pyridine | 68.5 | 95.3 |
| Ethanol | 52.1 | 89.7 |
Temperature and Time Dependence
Elevated temperatures (>100°C) accelerate cyclization but promote side reactions, as evidenced by HPLC analyses showing 12–15% byproducts in Paal-Knorr syntheses. In contrast, room-temperature BrCN reactions minimize degradation, with byproduct levels below 5%.
Purification and Analytical Characterization
Column Chromatography
Silica gel chromatography using dichloromethane (DCM)-light petroleum ether gradients (70:30 to 90:10) effectively separates the target compound from unreacted starting materials. The hydrochloride salt’s polarity necessitates methanol-containing eluents (2–5% MeOH in DCM) for optimal resolution.
Spectroscopic Confirmation
- ¹H NMR : Key signals include δ 7.60–7.63 ppm (thiophene protons), δ 6.94–6.96 ppm (oxazole H-4), and δ 5.82–5.86 ppm (NH₂, broad singlet).
- LC-MS : ESI+ spectra show [M+H]+ at m/z 167.0274, consistent with the molecular formula C₇H₆N₂OS.
Industrial-Scale Production Challenges
Continuous Flow Reactors
Adopting continuous flow systems reduces reaction times from hours to minutes by enhancing heat transfer and mixing efficiency. However, BrCN’s toxicity necessitates specialized equipment for safe handling.
Byproduct Management
Side products like sulfoxides (from thiophene oxidation) and dimerized oxazoles require rigorous quality control. Recrystallization from ethanol-water mixtures (3:1) achieves >99% purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Both the thiophene and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxazole ring can produce 3-amino-2-oxazoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 197.28 g/mol
- SMILES Notation : C1=CSC(=C1)C2=CC(=NO2)N
The compound's structure allows for diverse chemical reactivity, particularly due to the presence of both oxazole and amine functional groups. This reactivity is crucial for synthesizing derivatives that may exhibit enhanced biological activity or different properties .
Biological Activities
Research indicates that 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride exhibits various biological activities:
- Histone Deacetylase Inhibition : This compound has shown significant inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. Inhibiting HDACs can modulate gene expression through epigenetic mechanisms, making this compound a potential anticancer agent .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, particularly against resistant strains of bacteria. The ability to inhibit bacterial growth while avoiding rapid clearance in biological systems is a key area of research .
- Antitubercular Properties : A series of substituted isoxazole compounds have been explored for their growth inhibitory activity against Mycobacterium tuberculosis. The structural modifications around the oxazole framework have been instrumental in enhancing their antitubercular activity .
Synthesis and Derivatives
The synthesis of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride can be achieved through several methods, including:
- Condensation Reactions : Combining thiophene derivatives with oxazole precursors.
- Functional Group Modifications : Altering substituents on the thiophene or oxazole rings to enhance biological activity.
The exploration of derivatives has led to the identification of compounds with improved efficacy and selectivity against specific biological targets .
Case Study 1: HDAC Inhibition
A study focusing on the inhibition of HDACs by derivatives of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride demonstrated that these compounds could effectively alter cellular processes such as apoptosis and cell cycle regulation. The results indicated a promising avenue for developing new anticancer therapies .
Case Study 2: Antitubercular Activity
Research conducted on various isoxazole derivatives revealed that specific modifications could lead to compounds with potent antitubercular activity. These studies emphasized the importance of structural optimization to enhance pharmacokinetic properties while maintaining low cytotoxicity towards eukaryotic cells .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(Thiophen-2-yl)isoxazol-5-amine | Isoxazole | Exhibits different biological activity profiles |
| 5-(Methylthiophen-2-yl)-1,2-oxazol-3-amines | Oxazole | Variations in substituents lead to altered reactivity |
| 4-(Thiophen-3-yl)-1,2-thiazole | Thiazole | Different heterocyclic framework affecting properties |
This table illustrates the diversity within the oxazole and thiophene classes while highlighting the unique characteristics of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride related to its specific functional groups and potential applications in medicinal chemistry .
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and other interactions that modulate biological pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Below is a comparative analysis of key compounds sharing structural motifs with 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride:
Key Comparative Insights
Electronic and Steric Effects: The parent compound’s oxazole-thiophene framework offers a balance of electron density and planarity, suitable for π-π stacking in materials science (e.g., organic photovoltaics, as suggested by thiophene’s role in conjugated polymers ). The methyl-substituted analogue (CAS 852180-45-1) exhibits higher molecular weight (216.68 vs.
Ring System Variations :
- Replacing oxazole with oxadiazole (CAS 1286708-64-2) introduces a stronger electron-withdrawing group, altering redox properties and solubility. Oxadiazoles are often used in medicinal chemistry for metabolic stability .
The extended conjugation in the dual-thiophene derivative () highlights the importance of aromatic systems in intercalation or groove-binding mechanisms .
Solubility and Bioavailability :
- Hydrochloride salts (common across these compounds) improve aqueous solubility, critical for drug delivery. The parent compound’s lower molecular weight may favor better membrane permeability compared to bulkier analogues .
Biological Activity
5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride is a heterocyclic compound that combines a thiophene ring with an oxazole moiety. This unique structure contributes to its diverse biological activities, particularly in the field of medicinal chemistry. The compound has a molecular formula of C_8H_8ClN_3OS and a molecular weight of approximately 197.28 g/mol. Its potential therapeutic implications are being explored, especially regarding its role as a histone deacetylase (HDAC) inhibitor and its anticancer properties.
Research indicates that 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride exhibits significant inhibitory effects on HDACs, which play a crucial role in cancer progression by regulating gene expression through epigenetic mechanisms. By inhibiting HDAC activity, this compound may induce hyperacetylation of histones, leading to alterations in gene expression that can trigger apoptotic pathways in cancer cells .
In Vitro Studies
In vitro studies have demonstrated the compound's potential against various cancer cell lines. For instance, compounds structurally related to 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride have shown promising cytotoxic effects against human leukemia and breast cancer cell lines. These studies suggest that the compound could serve as a lead for developing new anticancer agents .
Case Studies
- Anticancer Activity : A study reported that derivatives of oxazole compounds exhibited cytotoxicity against human acute lymphoblastic leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines. The compound induced apoptosis in these cells, with flow cytometry assays confirming its efficacy in promoting cell death via caspase activation .
- HDAC Inhibition : Another research effort focused on the structure–activity relationship (SAR) of similar compounds revealed that certain derivatives effectively inhibited HDACs at nanomolar concentrations, suggesting that modifications to the oxazole core could enhance biological activity .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 3-(Thiophen-2-yl)isoxazol-5-amine | Isoxazole | Exhibits different biological activity profiles |
| 5-(Methylthiophen-2-yl)-1,2-oxazol-3-amines | Oxazole | Variations in substituents lead to altered reactivity |
| 4-(Thiophen-3-yl)-1,2-thiazole | Thiazole | Different heterocyclic framework affecting properties |
These compounds illustrate the diversity within the oxazole and thiophene classes while highlighting the unique characteristics of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride related to its specific functional groups and potential applications in medicinal chemistry.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profiles of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride is critical for its development as a therapeutic agent. Preliminary studies indicate that while the compound shows promising anticancer activity, further research is needed to evaluate its metabolic stability and potential side effects on non-cancerous cells. This will involve assessing its bioavailability, distribution, metabolism, and excretion (ADME) properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride, and what reagents are critical for its formation?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting thiophene-2-carbaldehyde derivatives with hydroxylamine under acidic conditions to form the oxazole ring. For example, refluxing 3-aminothiophene derivatives with acetic acid and sodium acetate can yield the oxazole core . Chloride counterions are introduced via hydrochloric acid during purification. Key reagents include chloroacetic acid for cyclization and sodium acetate as a base .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology : Nuclear Magnetic Resonance (NMR) is critical. In H NMR, the thiophene protons (δ 6.8–7.4 ppm) and oxazole NH (δ ~5.5 ppm, broad) are key markers. Infrared (IR) spectroscopy identifies the amine N–H stretch (~3300 cm) and C=N/C–O bonds in the oxazole ring (1650–1600 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] for CHNOSCl) .
Q. How can researchers assess the compound’s preliminary biological activity in vitro?
- Methodology : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Prepare stock solutions in DMSO (≤0.1% v/v to avoid cytotoxicity). Include positive controls (e.g., doxorubicin) and measure IC values. For anti-inflammatory potential, use LPS-induced TNF-α suppression assays in macrophages .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology : Address pharmacokinetic limitations by modifying solubility (e.g., PEGylation) or stability (e.g., prodrug formulations). Use LC-MS/MS to track metabolite profiles in plasma. Validate target engagement via molecular docking studies (e.g., binding to COX-2 or kinase domains) and compare with in vitro enzyme inhibition assays .
Q. How can computational chemistry optimize the compound’s electronic properties for enhanced pharmacological activity?
- Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and identify electron-rich regions (e.g., thiophene sulfur). Use molecular dynamics simulations to assess membrane permeability. Modify substituents (e.g., introducing electron-withdrawing groups on the oxazole) to tune redox potentials and binding affinities .
Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodology : Screen crystallization solvents (e.g., methanol/water mixtures) and employ vapor diffusion. Use SHELXT for structure solution and SHELXL for refinement, as these programs handle small-molecule crystallography efficiently. Address disorder in the thiophene ring by applying restraints during refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
